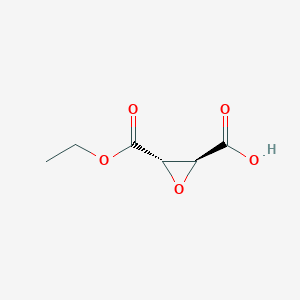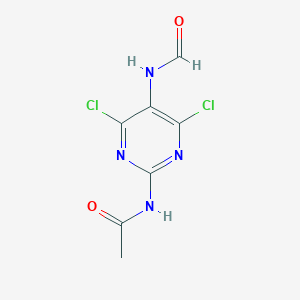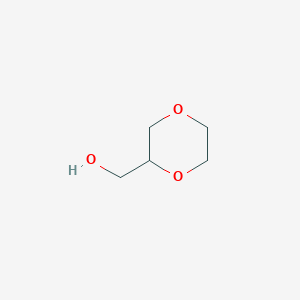
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, also known as MCP-2-DMA, is a synthetic compound that has been used in a variety of scientific research applications, from medicinal chemistry to pharmacology. It is a cyclic ester of dimethylaminoacetic acid, and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). MCP-2-DMA has been studied extensively for its potential therapeutic applications, and has shown promise as a potential drug for the treatment of neurological disorders.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, as part of a broader class of compounds, has applications in the development of amyloid imaging ligands. These ligands, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), are used for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. PET amyloid imaging, facilitated by these compounds, marks a breakthrough in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain. This technique enables early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies (Nordberg, 2007).
Chemical Reactivity and Organic Synthesis
The structural element of this compound, particularly the cyclopropane ring, is significant in organic chemistry for its reactivity and utility in synthesis. Oxidation of methylene groups activated by adjacent cyclopropane rings is a direct approach towards carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with the principles of atom economy. Such transformations are vital for the development of new synthetic methodologies and the preparation of cyclopropylketones, which are valuable in various organic syntheses (Sedenkova et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSJMWJBYITQW-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)C1CC1)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
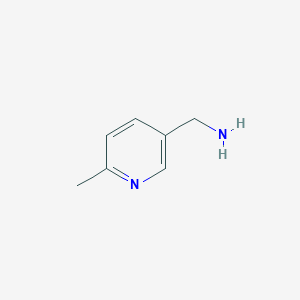

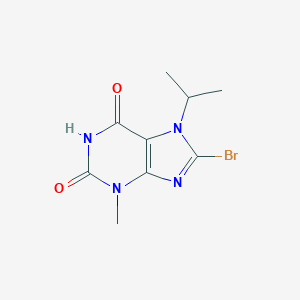
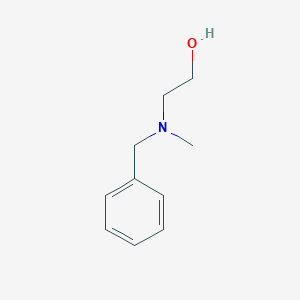
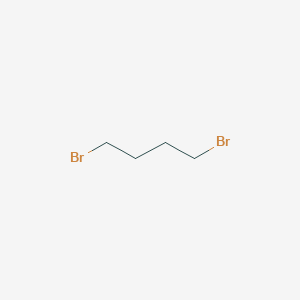
![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)
